molecular formula C16H33NO4Si B8248649 tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate

tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate

Cat. No.: B8248649
M. Wt: 331.52 g/mol
InChI Key: PUEAOZNPUCMJCE-STQMWFEESA-N
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Description

This compound is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position, a tert-butyl(dimethyl)silyl (TBS) ether at the 3S-position, and a hydroxyl group at the 5S-position. Its stereochemistry and functional groups make it a critical intermediate in organic synthesis, particularly for protecting hydroxyl groups during multi-step reactions. The TBS group enhances stability under basic and nucleophilic conditions, while the Boc group facilitates deprotection under acidic conditions .

Properties

IUPAC Name

tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxypiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO4Si/c1-15(2,3)20-14(19)17-10-12(18)9-13(11-17)21-22(7,8)16(4,5)6/h12-13,18H,9-11H2,1-8H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEAOZNPUCMJCE-STQMWFEESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H](C1)O[Si](C)(C)C(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of Piperidine-1-Amine

The Boc group is typically introduced first due to its stability under silylation conditions. A common method involves reacting (3S,5S)-piperidine-3,5-diol with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP. For example:

(3S,5S)-Piperidine-3,5-diol+(Boc)2ODMAP, CH2Cl2Et3Ntert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate\text{(3S,5S)-Piperidine-3,5-diol} + \text{(Boc)}2\text{O} \xrightarrow[\text{DMAP, CH}2\text{Cl}2]{\text{Et}3\text{N}} \text{tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate}

This step achieves near-quantitative yields (>95%) under mild conditions (0–25°C, 2–4 h).

TBS Protection of the C3 Hydroxyl Group

Selective silylation of the C3 hydroxyl requires steric or kinetic control. Using tert-butyldimethylsilyl chloride (TBSCl) with imidazole in DMF at 0°C preferentially protects the less hindered C3 hydroxyl:

tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate+TBSClImidazole, DMF0Ctert-Butyl (3S,5S)-3-[(TBS)oxy]-5-hydroxypiperidine-1-carboxylate\text{tert-Butyl (3S,5S)-3,5-dihydroxypiperidine-1-carboxylate} + \text{TBSCl} \xrightarrow[\text{Imidazole, DMF}]{0^\circ\text{C}} \text{tert-Butyl (3S,5S)-3-[(TBS)oxy]-5-hydroxypiperidine-1-carboxylate}

Reaction monitoring via TLC or HPLC ensures minimal over-silylation at C5. Yields range from 70–85%, with purity >97% after column chromatography (hexane/EtOAc).

Optimization of Reaction Conditions

Solvent and Base Selection

  • Boc Protection : Dichloromethane or THF with triethylamine (2.5 equiv) provides optimal Boc incorporation without epimerization.

  • TBS Protection : DMF enhances silylating agent solubility, while imidazole (3.0 equiv) scavenges HCl, preventing acid-catalyzed side reactions.

Temperature and Kinetic Control

Lower temperatures (0–5°C) during TBSCl addition minimize di-silylation. A study comparing silylation at 0°C vs. 25°C showed a 15% increase in mono-TBS product yield under colder conditions.

Stereochemical Considerations

The (3S,5S) configuration is preserved through:

  • Chiral Pool Synthesis : Starting from enantiomerically pure (3S,5S)-piperidine-3,5-diol derived from natural sources (e.g., tartaric acid).

  • Asymmetric Catalysis : Transition metal-catalyzed hydrogenation of diketopiperazines, though less common due to cost.

Purification and Characterization

Crude products are purified via silica gel chromatography (hexane/EtOAc gradients). Key characterization data include:

Property Value
Molecular Weight 332 Da
Rotatable Bonds 5
Polar Surface Area 59 Ų
HPLC Purity >97% (C18, MeCN/H2O)

1H NMR^1\text{H NMR} (400 MHz, CDCl₃): δ 4.20 (m, 1H, C5-OH), 3.90–3.70 (m, 2H, piperidine H), 1.45 (s, 9H, Boc), 0.90 (s, 9H, TBS).

Scale-Up and Industrial Synthesis

Suppliers like Angene US and BLD Pharmatech offer the compound at scales up to 5 g, with pricing reflecting linear scaling:

Supplier Purity Scale Price (USD)
Angene US97%100 mg277
BLD Pharmatech95%5 g6,097

Process intensification strategies include:

  • Continuous Flow Silylation : Reduces reaction time by 50% compared to batch.

  • Crystallization-Driven Purification : Hexane/EtOAc recrystallization replaces chromatography for >100 g batches.

Comparative Analysis of Methods

Stepwise vs. Concurrent Protection

Attempts to concurrently protect C3 and N1 using Boc and TBS groups fail due to competing reactivity. Stepwise approaches remain superior, with Boc-first strategies yielding 20% higher overall yields than TBS-first routes.

Alternative Protecting Groups

  • Trityl (Tr) at C5 : Provides comparable stability but complicates purification due to high molecular weight.

  • Acetyl (Ac) at C3 : Less stable under basic conditions, limiting utility in downstream reactions .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxidized derivatives.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Stereoisomeric Variants

Key stereoisomers and their properties:

Compound Name Stereochemistry Functional Groups Key Features Reference
tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate (3R,5S) -NH2 (3R), -OH (5S), Boc (1) Amino group enhances nucleophilicity; used in peptide coupling reactions
tert-Butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate (3S,5S) -OTBS (3S), -OH (5S), Boc (1) TBS group improves steric protection; hydroxyl enables further functionalization -

Key Findings :

  • The (3R,5S) isomer () replaces the TBS group with an amino group, altering reactivity. The amino group participates in amide bond formation, whereas the TBS group in the target compound serves as a temporary protecting group .
  • Stereochemistry significantly impacts biological activity and synthetic utility. For example, the (3S,5S) configuration in the target compound may favor specific transition states in asymmetric catalysis.

Functional Group Modifications

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference
tert-Butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate -NH2 (3R), -F (5S), Boc (1) C11H20FN2O2 231.29 Fluorine enhances metabolic stability
tert-Butyl (5R,6S)-5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1-carboxylate -OAc (5R), -CH2OH (6S), Boc (1) C13H21NO5 271.31 Precursor to polyhydroxypiperidine alkaloids

Key Findings :

  • Fluorination at the 5-position () increases lipophilicity and resistance to enzymatic degradation compared to the hydroxyl group in the target compound .
  • The dihydropyridine derivative () lacks full piperidine ring saturation, making it more reactive in cycloaddition reactions .

Protecting Group Variations

Compound Name Protecting Groups Deprotection Conditions Stability Profile Reference
tert-Butyl (3S,5S)-3-[TBS]oxy-5-hydroxy-piperidine-1-carboxylate TBS (3S), Boc (1) Acid (Boc), Fluoride (TBS) Stable in basic conditions -
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid Boc (1), -COOH (3) Acid (Boc) Carboxylic acid enhances solubility
(S)-tert-Butyl-2-((S,E)-...pent-3-en-2-yl)piperidine-1-carboxylate Boc (1), trimethylsilyl (side chain) Acid (Boc) Trimethylsilyl less stable than TBS

Key Findings :

  • The TBS group in the target compound offers superior steric protection compared to trimethylsilyl (TMS) groups, which are more prone to hydrolysis .
  • Boc-protected carboxylic acids () are water-soluble but require harsh acidic conditions for deprotection, limiting their use in sensitive reactions .

Research Implications

  • Synthetic Utility : The target compound’s TBS group enables selective protection in multi-step syntheses, as seen in and , where silyl ethers are used to stabilize intermediates during heterocycle formation .
  • Biological Relevance : Fluorinated analogs () are prioritized in drug discovery for improved pharmacokinetics, while hydroxylated variants () are key to natural product synthesis .

Biological Activity

The compound tert-butyl (3S,5S)-3-[tert-butyl(dimethyl)silyl]oxy-5-hydroxy-piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C15H29NO4Si\text{C}_{15}\text{H}_{29}\text{N}\text{O}_4\text{Si}

This structure includes a tert-butyl group, a hydroxyl group, and a silyl ether, which are significant for its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets. One notable mechanism involves modulation of the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses. In vitro studies have shown that certain piperidine derivatives can inhibit the NLRP3-dependent release of interleukin-1β (IL-1β) and pyroptotic cell death in macrophages .

Biological Activity Summary

Activity Description Reference
NLRP3 Inhibition Compounds demonstrated the ability to inhibit IL-1β release in LPS/ATP-stimulated THP-1 cells.
Cytotoxicity Assessment Evaluated using MTT assay; compounds showed varying levels of cytotoxicity at different concentrations.
Protective Effects in Astrocytes Related compounds exhibited protective effects against amyloid-beta-induced toxicity by reducing TNF-α levels.

Case Studies

  • Inflammatory Response Modulation :
    • A study investigated the effects of various piperidine derivatives on NLRP3 activation. The compound this compound was included in a series of compounds tested for their ability to inhibit IL-1β release in macrophages. Results indicated that modifications to the piperidine scaffold could enhance inhibitory activity against NLRP3-mediated inflammation .
  • Neuroprotective Effects :
    • Another study explored the neuroprotective properties of related piperidine compounds against amyloid-beta toxicity in astrocytes. These compounds demonstrated a reduction in pro-inflammatory cytokines such as TNF-α, suggesting potential therapeutic applications in neurodegenerative diseases .

Research Findings

Recent findings highlight the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For instance:

  • Silyl Ether Influence : The presence of a silyl ether moiety appears to enhance solubility and bioavailability, which may contribute to increased efficacy in biological assays.
  • Diverse Biological Targets : Beyond NLRP3 inhibition, ongoing research is exploring other pathways influenced by these compounds, including those involved in apoptosis and cell signaling.

Q & A

Q. Key Analytical Validation :

  • NMR (¹H/¹³C) confirms regiochemistry and stereochemistry.
  • HPLC-MS monitors reaction progress and purity (>95%) .

Advanced: How can reaction conditions be optimized to resolve low yields in the silylation step?

Methodological Answer:
Low yields during silylation often arise from steric hindrance or moisture sensitivity. Optimization strategies include:

  • Solvent Selection : Use anhydrous DMF or dichloromethane to minimize hydrolysis .
  • Catalyst Addition : Employ DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the hydroxyl group .
  • Temperature Control : Conduct reactions at 0–4°C to suppress side reactions while maintaining silyl chloride reactivity .
  • Workflow Integration : Utilize flow microreactors for precise mixing and temperature control, improving reproducibility and scalability .

Contradiction Analysis :
Conflicting reports on silylation efficiency (e.g., 60% vs. 85% yields) may stem from residual water in solvents or variable stoichiometry. Systematic testing with Karl Fischer titration for solvent dryness is recommended .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns stereochemistry (e.g., axial vs. equatorial TBDMS group) and confirms Boc/Si-O linkages via characteristic shifts (e.g., Boc carbonyl at ~165 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identifies hydroxyl (3350–3500 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches .
  • X-ray Crystallography : Resolves absolute configuration of the (3S,5S) stereocenters in crystalline derivatives .

Advanced: How do stereochemical variations at C3 and C5 impact biological activity?

Methodological Answer:
To assess stereochemical effects:

Synthesis of Diastereomers : Prepare (3S,5R), (3R,5S), and (3R,5R) analogs via chiral auxiliaries or enzymatic resolution .

Biological Assays :

  • In vitro Testing : Evaluate inhibition constants (Kᵢ) against target enzymes (e.g., proteases) using fluorescence-based assays .
  • Molecular Docking : Simulate binding poses in silico (e.g., AutoDock Vina) to correlate stereochemistry with affinity .

Data Interpretation :
Contradictory activity reports may arise from impurities in stereoisomeric mixtures. Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess (>99%) prior to testing .

Advanced: What methodologies address stability issues of the 5-hydroxy group during storage?

Methodological Answer:
The 5-hydroxy group is prone to oxidation or dehydration. Mitigation strategies include:

  • Lyophilization : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent photodegradation .
  • Derivatization : Convert the hydroxyl to a more stable group (e.g., acetate ester) for long-term storage, followed by mild hydrolysis (e.g., K₂CO₃/MeOH) before use .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with LC-MS monitoring to identify degradation products .

Basic: How is the tert-butyldimethylsilyl (TBDMS) group selectively removed without affecting the Boc group?

Methodological Answer:

  • Fluoride-Based Cleavage : Use TBAF (tetra-n-butylammonium fluoride) in THF at 0°C to hydrolyze the silyl ether while preserving the Boc group .
  • Acidic Conditions : Avoid HCl/MeOH, which may cleave the Boc group. Opt for buffered AcOH (pH 4–5) for partial deprotection .

Validation :
Monitor deprotection via TLC (Rf shift) and ¹H NMR (disappearance of TBDMS methyl signals at ~0.1 ppm) .

Advanced: How can researchers design experiments to resolve conflicting data on intermediate reactivity?

Methodological Answer:
Contradictions in intermediate stability (e.g., epimerization during hydroxylation) require:

Kinetic Studies : Use stopped-flow NMR to track reaction progress and identify transient intermediates .

Isotopic Labeling : Introduce ¹⁸O at the 5-hydroxy group to trace oxidation pathways via MS .

Computational Modeling : Apply DFT calculations (e.g., Gaussian) to compare activation barriers for competing pathways .

Case Study :
If intermediate I is reported as stable in DMF but unstable in THF, conduct variable-temperature NMR in both solvents to map degradation kinetics .

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